molecular formula C18H20N2O3 B11974127 N'-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide CAS No. 303083-36-5

N'-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide

Katalognummer: B11974127
CAS-Nummer: 303083-36-5
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: VGMPAVBUELFYHF-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an ethoxybenzylidene group and a methylphenoxyacetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-(4-methylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The ethoxy and methylphenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism by which N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxybenzylidene and methylphenoxy groups can interact with specific binding sites, leading to changes in biological activity. The hydrazide moiety can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(2-Methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
  • N’-(2-Ethoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide
  • N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide

Uniqueness

N’-(2-Ethoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is unique due to the specific combination of ethoxybenzylidene and methylphenoxy groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

303083-36-5

Molekularformel

C18H20N2O3

Molekulargewicht

312.4 g/mol

IUPAC-Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C18H20N2O3/c1-3-22-17-7-5-4-6-15(17)12-19-20-18(21)13-23-16-10-8-14(2)9-11-16/h4-12H,3,13H2,1-2H3,(H,20,21)/b19-12+

InChI-Schlüssel

VGMPAVBUELFYHF-XDHOZWIPSA-N

Isomerische SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)C

Kanonische SMILES

CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.